molecular formula C12H18N2O2 B13805023 Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)- CAS No. 71230-75-6

Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-

Cat. No.: B13805023
CAS No.: 71230-75-6
M. Wt: 222.28 g/mol
InChI Key: ZZZKWNDGJQZREU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications in scientific research .

Properties

CAS No.

71230-75-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2,5-dimethoxy-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2O2/c1-15-11-8-10(14-5-3-4-6-14)12(16-2)7-9(11)13/h7-8H,3-6,13H2,1-2H3

InChI Key

ZZZKWNDGJQZREU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N2CCCC2

Origin of Product

United States

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